(E)-3-(Dimethylamino)-1-(6-(trifluoromethyl)pyridin-3-yl)prop-2-en-1-one is a chemical compound characterized by its unique structure and potential applications in various scientific fields. This compound is notable for its trifluoromethyl group, which enhances its biological activity and stability. The molecular formula is C₁₁H₁₁F₃N₂O, with a molecular weight of 244.22 g/mol. It is classified as an organic compound and is often used in pharmaceutical research due to its potential therapeutic properties.
The compound can be sourced from various suppliers, including Avantor and Parchem, which provide it for research and industrial applications. It falls under the category of organic chemistry, specifically within the subclass of pyridine derivatives, which are known for their diverse biological activities. The International Chemical Identifier (CAS) number for this compound is 1015078-44-0, facilitating its identification in chemical databases.
The synthesis of (E)-3-(Dimethylamino)-1-(6-(trifluoromethyl)pyridin-3-yl)prop-2-en-1-one can be achieved through several methods, primarily focusing on the formation of the double bond between the propene and the pyridine ring. One effective method involves the use of a base-catalyzed reaction that allows for the coupling of dimethylamino propene with the appropriate pyridine derivative.
The molecular structure of (E)-3-(Dimethylamino)-1-(6-(trifluoromethyl)pyridin-3-yl)prop-2-en-1-one features a conjugated system that enhances its reactivity. The presence of a trifluoromethyl group significantly influences its electronic properties.
(E)-3-(Dimethylamino)-1-(6-(trifluoromethyl)pyridin-3-yl)prop-2-en-1-one participates in various chemical reactions typical for enones and amines. Key reactions include:
The reaction conditions, such as temperature and solvent choice, play crucial roles in determining the outcomes and selectivity of these reactions.
The mechanism of action for (E)-3-(Dimethylamino)-1-(6-(trifluoromethyl)pyridin-3-yl)prop-2-en-1-one primarily involves its interaction with biological targets at the molecular level:
Relevant data indicate that compounds with similar structures often exhibit significant biological activity, making this compound an interesting subject for further research.
(E)-3-(Dimethylamino)-1-(6-(trifluoromethyl)pyridin-3-yl)prop-2-en-1-one has potential applications in:
(E)-3-(Dimethylamino)-1-(6-(trifluoromethyl)pyridin-3-yl)prop-2-en-1-one represents a structurally advanced enaminone derivative characterized by three pharmacologically significant components: 1) An electron-deficient pyridine ring substituted at the 3-position; 2) A trifluoromethyl group at the pyridine's 6-position conferring enhanced lipophilicity and metabolic stability; and 3) A conjugated enaminone system (β-dimethylamino acryloyl moiety) providing both hydrogen-bond acceptor capacity and electrophilic reactivity. This trifunctional architecture positions the compound as a privileged scaffold in drug discovery, particularly for targeted cancer therapies where its electron-deficient pyridine ring enables potent interactions with kinase ATP-binding sites [1] [3].
The molecule's conjugated system extends from the pyridine nitrogen through the enone bridge to the dimethylamino group, creating a planar configuration essential for π-stacking interactions with biological targets. The trifluoromethyl group serves as a bioisosteric replacement for bulkier hydrophobic groups, enhancing membrane permeability while maintaining optimal steric parameters. This strategic molecular design has led to its incorporation as a key intermediate in several clinical kinase inhibitors, where its ability to form multiple non-covalent interactions with target proteins translates to high binding affinity and selectivity [2] [5].
Enaminone chemistry emerged prominently in the 1970s as synthetic methodologies for β-amino carbonyl compounds matured, but the specific integration with fluorinated pyridines represents a 21st-century innovation driven by advances in fluorination techniques and structure-based drug design. The historical development of this compound class mirrors broader trends in medicinal chemistry: Initial exploration of simple 3-pyridyl enaminones (e.g., 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one) demonstrated promising pharmacophoric properties but limited bioavailability [2] [4].
The strategic incorporation of the trifluoromethyl group at the pyridine 6-position marked a significant evolution, addressing early analogs' limitations by simultaneously enhancing lipophilicity (LogP increase ≈ 0.8), membrane permeability, and metabolic resistance to hepatic oxidation. This molecular innovation coincided with the rise of targeted cancer therapies, where the compound's ability to serve as a versatile hinge-binding domain for kinase inhibitors led to its adoption in numerous drug discovery programs [1] [5]. The development pathway illustrates the modern fragment-based drug design paradigm: from simple heterocyclic enaminones to strategically fluorinated analogs with optimized drug-like properties.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0